2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and an acetamidophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of a thiazole derivative with a sulfanyl-containing reagent.
Attachment of the Acetamidophenyl Group: This is usually done through an amide coupling reaction, often using reagents like EDCI or DCC.
Incorporation of the Fluorophenyl Group: This step can be carried out via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide has several research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the acetamidophenyl moiety are likely involved in binding to these targets, while the fluorophenyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A compound with antimicrobial properties.
Domiphen Bromide: Another antimicrobial agent with a similar structural motif.
Uniqueness
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide is unique due to its combination of a thiazole ring, a sulfanyl group, and a fluorophenyl moiety, which together confer distinct chemical and biological properties not found in simpler compounds like cetylpyridinium chloride or domiphen bromide .
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S2/c1-14(28)25-17-3-2-4-18(9-17)26-21(30)13-32-22-27-19(12-31-22)10-20(29)24-11-15-5-7-16(23)8-6-15/h2-9,12H,10-11,13H2,1H3,(H,24,29)(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMOSBOFJITIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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